![molecular formula C20H19FN4O4 B2596438 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid CAS No. 2379996-46-8](/img/structure/B2596438.png)

7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

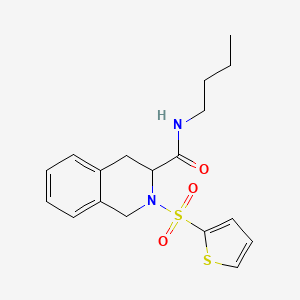

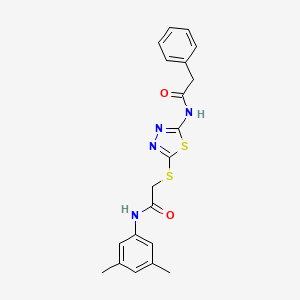

This compound is a derivative of ciprofloxacin, a potent and widely used antibiotic from the fluoroquinolone family . It shows a broad spectrum of activity covering wild-type Gram-positive and Gram-negative organisms . The compound has been modified at C-7 of the piperazine ring .

Synthesis Analysis

The synthesis of a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position has been described . The derivatives were synthesized and their inhibition of bacterial pathogens commonly disseminated in hospital environments was evaluated .Molecular Structure Analysis

The molecular structure of this compound is complex, with a variety of functional groups. The key structural elements of the fluoroquinolones’ scaffold are represented by the carbonyl and carboxylate group (C-3, C-4) which interact with DNA, the 6 fluoro substituent, the C-7 position substituent and the carboxylate ion which form binding interactions with the enzyme .Wissenschaftliche Forschungsanwendungen

- Findings : The synthesized 7-(4-(2-Cyanoacetyl)piperazin-1-yl)-1-R-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids exhibited antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans .

- Potential Impact : Enhanced cell penetrability may counter permeability-based antibiotic resistance .

- Cell Viability : Compounds produced loss of cell viability in MCF-10A cells, comparable to Olaparib (a known anti-cancer drug) .

Antibacterial Activity

Pharmacokinetic Enhancement

Anti-Biofilm Activity

Inhibition of Ciprofloxacin-Resistant P. aeruginosa (CRPA)

Anti-Cancer Potential

Future Prospects

Wirkmechanismus

Target of Action

The primary target of the compound “7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid” is the bacterial enzyme DNA gyrase . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .

Mode of Action

The compound “7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid” interacts with its target, the DNA gyrase, by binding to it . This binding inhibits the activity of the DNA gyrase, thereby preventing the introduction of negative supercoils into the DNA . As a result, the DNA replication process in bacteria is disrupted, leading to bacterial death .

Biochemical Pathways

The action of “7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid” affects the DNA replication pathway in bacteria . By inhibiting the DNA gyrase, the compound disrupts the DNA replication process, which is a crucial pathway for bacterial growth and reproduction . The downstream effect of this disruption is bacterial death .

Pharmacokinetics

It is known that the compound is recognized by efflux transporters, such as mrp4, which can affect its accumulation in cells and thus its bioavailability .

Result of Action

The molecular and cellular effects of the action of “7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid” include the inhibition of the DNA gyrase, disruption of the DNA replication process, and ultimately, bacterial death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid”. For example, the presence of efflux transporters in the environment can affect the accumulation of the compound in cells and thus its bioavailability

Zukünftige Richtungen

The future directions for this compound could involve further modifications to improve its pharmacological profile. For example, benzyl substitution at C7 markedly affects the pharmacological profile of ciprofloxacin with respect to recognition by efflux transporters and cellular accumulation . N-benzyl-ciprofloxacin may serve as a basis for designing molecules with higher intrinsic activity while remaining poorly susceptible to efflux .

Eigenschaften

IUPAC Name |

7-[4-(2-cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4/c21-15-9-13-16(25(12-1-2-12)11-14(19(13)27)20(28)29)10-17(15)23-5-7-24(8-6-23)18(26)3-4-22/h9-12H,1-3,5-8H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISMNBUQCVRKGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=O)CC#N)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide](/img/structure/B2596359.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-(4-pyrimidin-5-ylpyrimidin-2-yl)piperidine-1-carboxamide](/img/structure/B2596360.png)

![1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B2596362.png)

![N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide](/img/structure/B2596367.png)

![Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2596368.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596371.png)

![Ethyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2596378.png)